
1-(But-3-yn-1-yl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-3-yn-1-yl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a urea derivative that possesses unique properties, making it an interesting target for synthesis and investigation.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
1,4-di(4-pyridyl)benzene serves as a versatile ligand in coordination chemistry. Its rigid, planar structure allows it to coordinate with metal ions, forming robust frameworks. Researchers have used it to construct metal-organic frameworks (MOFs) with tunable pore sizes, high surface areas, and potential applications in gas storage, catalysis, and drug delivery .
Supramolecular Chemistry
Supramolecular chemistry focuses on non-covalent interactions between molecules. 1,4-di(4-pyridyl)benzene participates in host-guest systems, where it acts as a receptor for various guest molecules. These interactions can lead to self-assembly, molecular recognition, and functional materials .
Luminescent Materials
The conjugated system within 1,4-di(4-pyridyl)benzene imparts luminescent properties. Researchers have explored its use in designing luminescent materials, such as organic light-emitting diodes (OLEDs), sensors, and fluorescent probes for biological imaging .
Organic Electronics
Due to its π-conjugated structure, 1,4-di(4-pyridyl)benzene has potential applications in organic electronics. It can serve as a building block for organic semiconductors, field-effect transistors (FETs), and photovoltaic devices .
Host-Guest Chemistry in Supramolecular Assemblies
1,4-di(4-pyridyl)benzene can form inclusion complexes with various guest molecules. Researchers have investigated its role in supramolecular assemblies, including host-guest interactions, crystal engineering, and encapsulation of small molecules .
Crystal Engineering
Crystal engineering involves designing and controlling crystal structures for specific purposes. Researchers have utilized 1,4-di(4-pyridyl)benzene to create novel crystalline materials with tailored properties, such as porosity, mechanical strength, and optical behavior .
These applications highlight the versatility and potential of 1,4-di(4-pyridyl)benzene in various scientific domains. Its unique properties continue to inspire innovative research across disciplines. If you need further details or additional applications, feel free to ask! 😊
ChemicalBook. 1,4-Di(4-pyridyl)benzene (CAS No. 113682-56-7) Chemical Properties, Applications, and Production Process. Link
Eigenschaften
IUPAC Name |
1-but-3-ynyl-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-3-6-11-10(13)12-8-9-5-4-7-14-9/h1,4-5,7H,3,6,8H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTOGJLDPSKEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)NCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(But-3-yn-1-yl)-3-(thiophen-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

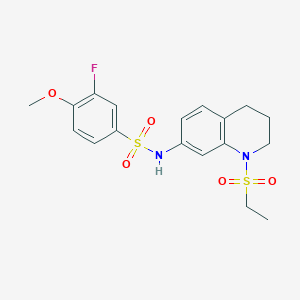
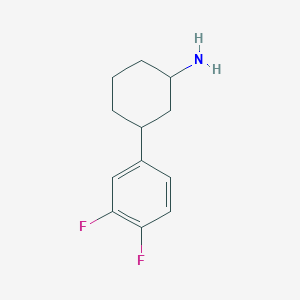
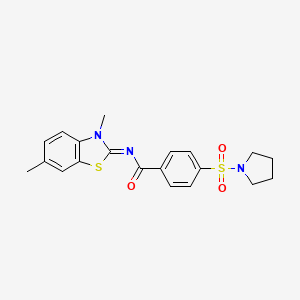
![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2582749.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2582751.png)

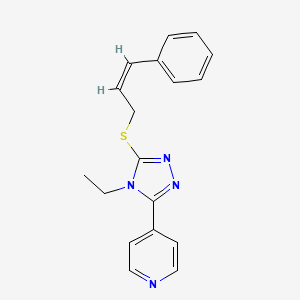
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide](/img/structure/B2582756.png)
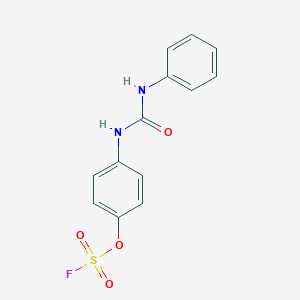
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2582760.png)
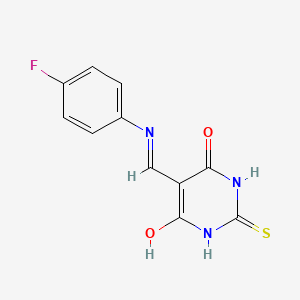
![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea](/img/structure/B2582764.png)
![2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2582765.png)
![2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2582766.png)